N-Benzyl-N-methylethanolamine
N-Benzyl-N-methylethanolamine
N-Benzyl-N-methylethanolamine is a tertiary benzylamine. Electrochemical alkoxylation of N-benzyl-N-methylethanolamine is reported. Rate of proton exchange of N-benzyl-N-methylethanolamine in aqueous HCl has been reported.
Brand Name:
Vulcanchem
CAS No.:
101-98-4
VCID:
VC20837813
InChI:
InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
SMILES:
CN(CCO)CC1=CC=CC=C1
Molecular Formula:
C10H15NO
Molecular Weight:
165.23 g/mol
N-Benzyl-N-methylethanolamine
CAS No.: 101-98-4
Cat. No.: VC20837813
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Benzyl-N-methylethanolamine is a tertiary benzylamine. Electrochemical alkoxylation of N-benzyl-N-methylethanolamine is reported. Rate of proton exchange of N-benzyl-N-methylethanolamine in aqueous HCl has been reported. |
|---|---|
| CAS No. | 101-98-4 |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 2-[benzyl(methyl)amino]ethanol |
| Standard InChI | InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
| Standard InChI Key | WOUANPHGFPAJCA-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC1=CC=CC=C1 |
| Canonical SMILES | CN(CCO)CC1=CC=CC=C1 |
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